molecular formula C3H3N B1340574 Acrylonitrile-d3 CAS No. 53807-26-4

Acrylonitrile-d3

Cat. No.: B1340574
CAS No.: 53807-26-4
M. Wt: 56.08 g/mol
InChI Key: NLHHRLWOUZZQLW-FUDHJZNOSA-N
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Description

Acrylonitrile-d3 is a deuterated form of acrylonitrile, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. Acrylonitrile itself is a colorless, volatile liquid with a pungent odor, and it is an important monomer in the production of various polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylonitrile-d3 can be synthesized through the deuteration of acrylonitrile. One common method involves the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange process.

Industrial Production Methods

The industrial production of this compound follows similar principles to those used in the synthesis of acrylonitrile, with additional steps for deuteration. The Sohio process, which involves the catalytic ammoxidation of propylene, ammonia, and oxygen, is a widely used method for producing acrylonitrile. For this compound, deuterated reagents are used to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Acrylonitrile-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acrylonitrile-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

Acrylonitrile-d3 exerts its effects primarily through its chemical reactivity. As a directly alkylating agent, it reacts with nucleophilic centers such as the SH groups of proteins or the tripeptide glutathione. This reactivity is utilized in various chemical syntheses and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylonitrile-d3 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms allows for distinct spectroscopic signatures, aiding in the detailed analysis of molecular structures and dynamics .

Properties

IUPAC Name

2,3,3-trideuterioprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479986
Record name Acrylonitrile-d3
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Molecular Weight

56.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53807-26-4
Record name Acrylonitrile-d3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53807-26-4
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods III

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
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Synthesis routes and methods IV

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods V

Procedure details

1,2-Diaminocyclohexane (1) is cyanoethylated with acrylonitrile in the presence of an acid catalyst (Equation 1). With one mole ##STR7## of acrylonitrile the monocyanoethylated product, N-(2-cyanoethyl)-1,2-diaminocyclohexane, (2) is formed, whereas two moles of acrylonitrile react to give the dicyanoethylated product, N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane, (3).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile-d3
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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